Ibf5map hydrochloride Ibf5map hydrochloride
Brand Name: Vulcanchem
CAS No.: 2551115-14-9
VCID: VC4530969
InChI: InChI=1S/C12H17NO.ClH/c1-9(13-2)5-10-3-4-11-7-14-8-12(11)6-10;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H
SMILES: CC(CC1=CC2=C(COC2)C=C1)NC.Cl
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73

Ibf5map hydrochloride

CAS No.: 2551115-14-9

Cat. No.: VC4530969

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73

* For research use only. Not for human or veterinary use.

Ibf5map hydrochloride - 2551115-14-9

Specification

CAS No. 2551115-14-9
Molecular Formula C12H18ClNO
Molecular Weight 227.73
IUPAC Name 1-(1,3-dihydro-2-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C12H17NO.ClH/c1-9(13-2)5-10-3-4-11-7-14-8-12(11)6-10;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H
Standard InChI Key SMDOSVWZLPAKDW-UHFFFAOYSA-N
SMILES CC(CC1=CC2=C(COC2)C=C1)NC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ibf5map hydrochloride is derived from the parent compound Ibf5map (C₁₂H₁₇NO), a substituted amphetamine with a phthalane core structure . The hydrochloride salt forms through the addition of hydrochloric acid to the amine group, resulting in the chemical formula C₁₂H₁₈ClNO. Its systematic IUPAC name is 1-(1,3-dihydro-2-benzofuran-5-yl)-N-methylpropan-2-amine hydrochloride .

Table 1: Key Chemical Properties of Ibf5map Hydrochloride

PropertyValueSource
Molecular FormulaC₁₂H₁₈ClNO
Molar Mass227.73 g/mol
AppearanceCrystalline solid (inferred)-
SolubilityEnhanced water solubility vs. base-
SMILESCC(CC1=CC2=C(COC2)C=C1)NC.Cl
InChIKeyRFIJNWGOFCMHHI-UHFFFAOYSA-N

The phthalane core distinguishes Ibf5map from classical phenethylamine derivatives, introducing steric and electronic modifications that may alter receptor interactions .

Structural Analogues and Isomerism

Ibf5map is a structural isomer of dihydrobenzofuran-based entactogens such as 5-MAPDB and 6-MAPDB . These compounds share a bicyclic framework but differ in substituent positioning, leading to variations in pharmacokinetics and pharmacodynamics. For instance, 5-MAPDB exhibits selective serotonin-releasing activity , suggesting that Ibf5map hydrochloride may similarly prioritize serotonergic pathways.

Synthesis and Analytical Profiling

Synthetic Routes

While no published synthesis of Ibf5map hydrochloride exists, plausible pathways can be inferred from analogous compounds like butylone . A potential route involves:

  • Bromination: 3,4-methylenedioxybutyrophenone treated with bromine to yield 3′,4′-methylenedioxy-2-bromobutyrophenone.

  • Amination: Reaction with methylamine in dichloromethane, followed by HCl addition to form the hydrochloride salt .

Challenges include optimizing yield during cyclization and ensuring regioselectivity in the phthalane formation .

Analytical Characterization

Pharmacological Profile and Mechanisms of Action

Receptor Affinity and Monoamine Transport

Although Ibf5map’s pharmacology is underexplored , its structural similarity to 5-MAPDB hints at serotonin (5-HT) release as a primary mechanism. 5-MAPDB demonstrates a 5-HT release potency (EC₅₀) of 5.5 μM, with weaker effects on dopamine (DA) and norepinephrine (NE) transporters . By analogy, Ibf5map hydrochloride may exhibit:

Table 2: Hypothesized Monoamine Transporter Effects

TransporterEffect (vs. MDMA)Rationale
SERTModerate releaseShared benzofuran motif
DATLow releaseSteric hindrance from phthalane
NETMinimal activityLack of β-keto group

Metabolic Pathways

Metabolism likely parallels substituted cathinones like butylone, undergoing:

  • Demethylenation: Cleavage of the methylenedioxy ring to form dihydroxy metabolites.

  • N-Dealkylation: Removal of the methylamine group.

  • Reduction: Conversion of the amine to alcohol derivatives .

These pathways suggest urinary excretion of hydroxylated conjugates, necessitating liquid chromatography–tandem mass spectrometry (LC-MS/MS) for detection in biological samples.

Legal Status and Regulatory Challenges

Forensic Implications

The lack of reference standards complicates identification in seized materials. Law enforcement agencies must employ gas chromatography–mass spectrometry (GC-MS) libraries updated with novel psychoactive substances (NPS) to address this gap.

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